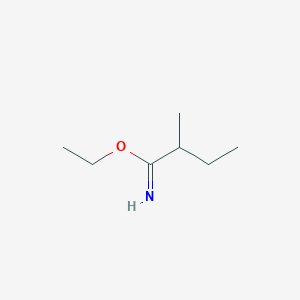

Ethyl 2-methylbutanimidate

Description

Overview of Imidates as Versatile Synthetic Intermediates and Reagents

Imidates, also referred to as imino ethers, are organic compounds characterized by the functional group R-C(=NR')OR". wikipedia.org They can be conceptualized as the esters formed from an imidic acid and an alcohol. wikipedia.org Their unique structural features and reactivity make them valuable building blocks and intermediates in a wide array of chemical transformations. rsc.orgresearchgate.net Imidates are key precursors in the synthesis of various nitrogen-containing heterocyclic compounds, which are significant motifs in pharmaceuticals and biologically active molecules. imist.marsc.org

The reactivity of the imidate functional group is a direct consequence of its electronic structure. Unlike the more stable amide linkage, the imidate group possesses both nucleophilic and electrophilic centers, rendering it a versatile synthon in organic chemistry. rsc.orgrsc.org The nitrogen atom can act as a soft nucleophile, for instance, by coordinating with transition metals to facilitate C-H bond activation and subsequent annulation reactions for the construction of N-heterocycles. rsc.orgrsc.org Conversely, the carbon atom of the C=N double bond is electrophilic and susceptible to attack by various nucleophiles. wikipedia.org This dual reactivity allows imidates to participate in a diverse range of reactions, including hydrolysis to esters, and reactions with amines to form amidines. wikipedia.org

The electronic nature of imidates can be further modulated by the substituents on the carbon, nitrogen, and oxygen atoms, influencing their reactivity and the types of transformations they can undergo. researchgate.net For example, aliphatic imidates are generally more reactive than their aromatic counterparts. wikipedia.org

The study of imidates dates back to the late 19th century with the discovery of the Pinner reaction in 1877 by Adolf Pinner. rroij.comnumberanalytics.com This reaction, which involves the acid-catalyzed reaction of a nitrile with an alcohol, became a fundamental method for synthesizing imidates, often in the form of their hydrochloride salts, known as Pinner salts. wikipedia.orgnumberanalytics.com

Over the years, the understanding and application of imidate chemistry have significantly expanded. Key milestones include the development of various synthetic methods beyond the Pinner reaction, such as those starting from amides, orthoesters, and isocyanides. researchgate.netimist.ma Another significant development was the discovery of rearrangements involving imidates, such as the Chapman rearrangement, a thermal intramolecular migration of an aryl group from oxygen to nitrogen in aryl N-arylbenzimidates to form the corresponding amides. wikipedia.org

In recent decades, research has increasingly focused on leveraging the unique reactivity of imidates in catalysis and for the synthesis of complex molecular architectures, including natural products and pharmaceuticals. researchgate.netresearchgate.net Their ability to act as precursors for N-heterocycles has been particularly exploited in the development of new synthetic methodologies. rsc.orgrsc.org

Academic Significance of Ethyl 2-Methylbutanimidate within the Imidate Class

While a significant body of research exists for the broader class of imidates, specific detailed studies focusing exclusively on this compound are less prevalent in publicly accessible literature. However, its structure allows for inferences about its potential academic significance.

This compound possesses a chiral center at the second carbon of the butanimidate chain (the carbon bearing the methyl group). The presence of this stereocenter means the compound can exist as a pair of enantiomers. This feature makes it a potentially valuable substrate for stereochemical investigations. For instance, reactions involving this imidate could be studied to understand the influence of the existing stereocenter on the formation of new stereocenters, a concept central to asymmetric synthesis. The corresponding ester, ethyl 2-methylbutanoate, has stereoisomers such as (2S)-2-methyl-ethyl ester-butanoic acid, highlighting the potential for stereoisomerism in this structural framework. nist.govnist.gov

The geometry of the C=N double bond in acyclic imidates can also lead to E/Z isomerism, adding another layer of stereochemical complexity to be explored. researchgate.net

Given its relatively simple aliphatic structure, this compound could serve as an effective model substrate for elucidating the mechanisms of various imidate transformations. Its reactions would be less complicated by the electronic effects of aromatic rings, allowing for a clearer understanding of the fundamental reactivity of the imidate functional group. For example, it could be used to study the kinetics and mechanisms of hydrolysis, aminolysis, or its participation in cycloaddition reactions. The synthesis of related N-acyl imidates and their subsequent reactions have been used to explore various chemical transformations, indicating the utility of such structures in mechanistic studies. semanticscholar.orgmdpi.com

Structure

3D Structure

Properties

Molecular Formula |

C7H15NO |

|---|---|

Molecular Weight |

129.20 g/mol |

IUPAC Name |

ethyl 2-methylbutanimidate |

InChI |

InChI=1S/C7H15NO/c1-4-6(3)7(8)9-5-2/h6,8H,4-5H2,1-3H3 |

InChI Key |

UQHLOMKXLAUTCG-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C)C(=N)OCC |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Ethyl 2 Methylbutanimidate and Its Derivatives

Pinner Reaction-Based Syntheses of Ethyl 2-Methylbutanimidate Hydrochloride

The Pinner reaction, first described by Adolf Pinner in 1877, is a classic and reliable method for the synthesis of imidate hydrochlorides from nitriles and alcohols in the presence of an acid catalyst, typically anhydrous hydrogen chloride (HCl). acs.orgorganic-chemistry.org The reaction proceeds through the formation of a highly reactive nitrilium ion intermediate.

Optimization of Acidic Catalysis and Solvent Systems

The efficiency of the Pinner reaction is highly dependent on the choice of acid catalyst and the solvent system. While gaseous hydrogen chloride is the traditional and most common catalyst, recent studies have explored the use of Lewis acids to promote the reaction under milder conditions.

Acidic Catalysis: The classical Pinner reaction requires a stoichiometric amount of a strong acid, like HCl, to protonate the nitrile and activate it for nucleophilic attack by the alcohol. acs.orgorganic-chemistry.org The concentration of HCl is a critical parameter; a slight excess is often used to ensure complete conversion, but a large excess can lead to the formation of byproducts and complicate the isolation of the desired imidate salt. Lewis acids, such as trimethylsilyl (B98337) triflate (TMSOTf), have emerged as effective alternatives, promoting the reaction with good yields, sometimes even at room temperature. organic-chemistry.org

The following table summarizes the effect of different Lewis acids on a model Pinner reaction, providing insights into the optimization of catalytic conditions.

| Catalyst (equiv.) | Temperature (°C) | Yield (%) |

| Hf(OTf)₄ (2) | rt | 72 |

| AlBr₃ (2) | 50 | 65 |

| TMSOTf (2) | rt | 83 |

| TMSCl (2) | rt | <5 |

Solvent Systems: The Pinner reaction must be conducted under strictly anhydrous conditions, as the presence of water will lead to the hydrolysis of the imidate product to form an ester. acs.org Common solvents include diethyl ether, dioxane, and chlorinated hydrocarbons like dichloromethane (B109758) and chloroform. acs.org The choice of solvent can influence the reaction rate and the solubility of the resulting Pinner salt. In some cases, using the nitrile itself as the solvent has been shown to be effective, particularly in Lewis acid-promoted reactions. organic-chemistry.org Recent research has also highlighted the use of greener solvents like cyclopentyl methyl ether (CPME), which can simplify product isolation through direct filtration of the crystalline imidate hydrochloride.

Investigation of Nitrile Precursor Reactivity: 2-Methylbutanenitrile

The reactivity of the nitrile precursor is a key factor in the Pinner reaction. 2-Methylbutanenitrile, an aliphatic nitrile, is generally a suitable substrate for this transformation. The rate of the Pinner reaction is influenced by both electronic and steric factors of the nitrile.

Electron-donating groups on the nitrile can increase the nucleophilicity of the nitrogen atom, facilitating protonation and the subsequent formation of the nitrilium ion. Conversely, electron-withdrawing groups can decrease the reactivity. Steric hindrance around the nitrile group can also slow down the reaction by impeding the approach of the alcohol nucleophile. acs.org While 2-methylbutanenitrile does not possess strong electronic effects, the steric bulk of the sec-butyl group may slightly decrease its reactivity compared to a linear nitrile like acetonitrile. However, it is still expected to undergo the Pinner reaction efficiently under optimized conditions.

Mechanistic Studies of Nitrilium Ion Formation and Alcohol Addition

The mechanism of the Pinner reaction is a well-established two-step process:

Nitrilium Ion Formation: The reaction is initiated by the protonation of the nitrile nitrogen atom by the strong acid catalyst (e.g., HCl). This protonation makes the carbon atom of the nitrile group highly electrophilic, leading to the formation of a resonance-stabilized nitrilium ion. acs.orgorganic-chemistry.org

Alcohol Addition: The alcohol (in this case, ethanol) then acts as a nucleophile and attacks the electrophilic carbon of the nitrilium ion. This addition is followed by a proton transfer from the attacking alcohol to another base in the reaction mixture (such as another molecule of alcohol or the counter-ion of the acid), yielding the final product, this compound hydrochloride, also known as a Pinner salt. acs.orgorganic-chemistry.org

O-Alkylation Strategies for the Formation of this compound from Amides

An alternative and powerful strategy for the synthesis of imidates involves the direct O-alkylation of amides. This method circumvents the need for handling nitriles and can offer a more direct route from readily available amide starting materials.

Regioselective Alkylation with Alkylating Agents (e.g., Meerwein's Reagents)

The primary challenge in the alkylation of amides is controlling the regioselectivity between N-alkylation and O-alkylation. While N-alkylation is often favored under basic conditions, O-alkylation can be achieved using powerful electrophilic alkylating agents known as Meerwein's reagents, such as triethyloxonium (B8711484) tetrafluoroborate (B81430) (Et₃OBF₄). organic-chemistry.orgacs.org

Meerwein's reagents are highly effective for the O-alkylation of a wide range of amides. The reaction is typically carried out in an inert solvent like dichloromethane at room temperature. The use of a hindered, non-nucleophilic base is sometimes employed to scavenge the acid generated during the reaction.

A recent study has shown that the addition of a catalytic amount of trifluoroacetic acid (TFA) can significantly enhance the regioselectivity for O-alkylation, even with less reactive amides. organic-chemistry.orgacs.org The TFA is believed to protonate the amide oxygen, increasing its electrophilicity and directing the alkylation to the oxygen atom.

The following table illustrates the scope of the TFA-mediated O-alkylation of various amides with triethyloxonium tetrafluoroborate.

| Amide | Product | Yield (%) |

| Benzamide | Ethyl benzimidate | 95 |

| Acetamide | Ethyl acetimidate | 92 |

| N-Methylbenzamide | Ethyl N-methylbenzimidate | 98 |

| 2-Pyrrolidinone | Ethyl 2-pyrrolin-2-olate | 91 |

Exploration of Catalytic Systems for Enhanced O-Alkylation Selectivity

While Meerwein's reagents are highly effective, their stoichiometric use and sensitivity to moisture have prompted the exploration of catalytic systems for the O-alkylation of amides. The development of a truly catalytic method for the regioselective O-alkylation of amides remains an active area of research.

Current research focuses on the development of metal-based and organocatalytic systems that can activate the amide for selective O-alkylation under milder conditions. The goal is to develop more sustainable and atom-economical processes for the synthesis of imidates. While specific catalytic systems for the synthesis of this compound via this route are not yet widely reported, the principles established with stoichiometric reagents provide a strong foundation for future developments in this area.

Influence of Amide Structure and Reaction Conditions on Alkylation Pathway

The direct alkylation of amides is a primary route for the synthesis of imidates like this compound. However, this method is inherently challenged by a competition between O-alkylation, which yields the desired imidate, and N-alkylation, which results in a substituted amide byproduct. rroij.com The regiochemical outcome of this reaction is profoundly influenced by the structure of the precursor amide (2-methylbutanamide) and the specific reaction conditions employed.

Amide Structure: The structure of the amide substrate plays a critical role. The tautomeric equilibrium between the amide and the imidic acid form is key. Steric hindrance around the nitrogen atom in the amide can favor O-alkylation. For the synthesis of this compound, the precursor, 2-methylbutanamide (B7771968), possesses a secondary carbon adjacent to the carbonyl group. While not exceptionally bulky, this branching can subtly influence the accessibility of the nitrogen and oxygen atoms to the alkylating agent.

Reaction Conditions:

Alkylating Agent: The choice of the ethylating agent is crucial. Hard electrophiles, such as trialkyloxonium salts (e.g., triethyloxonium tetrafluoroborate, Meerwein's reagent), are known to preferentially attack the harder oxygen atom of the amide, leading to higher yields of the O-alkylated product (the imidate). rroij.com Conversely, softer electrophiles like ethyl iodide under basic conditions tend to favor N-alkylation.

Solvent: The polarity of the solvent can affect the reaction pathway. Polar solvents are often used, but their choice can influence the solubility of reactants and the stability of intermediates.

Base/Acid: The reaction is sensitive to the acid-base environment.

Basic Conditions: Strong, non-nucleophilic bases like sodium hydride (NaH) or hindered bases are often used to deprotonate the amide. However, the resulting amidate anion is an ambident nucleophile, and N-alkylation can still be a significant competing pathway. rroij.com

Acidic Conditions: The use of catalytic amounts of a strong acid, such as trifluoroacetic acid (TFA), in conjunction with an oxonium salt has been shown to provide excellent regioselectivity for O-alkylation, affording the imidate in high yield with no detectable N-alkylation byproduct. acs.org

The table below summarizes the expected outcomes based on varying reaction conditions for the ethylation of 2-methylbutanamide.

| Alkylating Agent | Catalyst/Base | Expected Major Product | Pathway |

| Triethyloxonium tetrafluoroborate | Trifluoroacetic Acid (cat.) | This compound | O-Alkylation |

| Ethyl Iodide | Sodium Hydride (NaH) | N-ethyl-2-methylbutanamide | N-Alkylation |

| Diethyl Sulfate | Hindered Base (e.g., iPr2EtN) | This compound | O-Alkylation |

One-Pot and Catalyst-Free Approaches for Imidate Formation

Recent advancements in organic synthesis have prioritized the development of one-pot and catalyst-free reactions to improve efficiency and sustainability. These approaches are highly desirable as they reduce the number of intermediate purification steps, minimize solvent usage, and lower costs.

Sustainable methods for imidate synthesis aim to reduce environmental impact by utilizing milder conditions, avoiding toxic reagents, and improving atom economy. For a target like this compound, this involves moving away from stoichiometric strong bases or expensive metal catalysts.

A notable sustainable approach involves the transformation of α-iminonitriles into the desired imidates. This can be achieved under mild, ambient conditions using a simple base like cesium carbonate (Cs₂CO₃) in an alcoholic solvent (in this case, ethanol). nih.gov This method is considered "green" as it operates at room temperature and avoids harsh reagents. nih.gov Another metal-free, one-pot method has been developed for synthesizing multifunctional imidates from quinolinium salts, nitrosoarenes, and alcohols, highlighting the trend towards catalyst-free systems. rsc.org While the direct application to this compound from 2-methylbutanamide is not explicitly detailed, the principles of these catalyst-free transformations offer a promising avenue for sustainable production. rsc.orgresearchgate.net

To quantitatively assess the "greenness" of a synthetic protocol, several metrics are employed. These metrics provide a framework for comparing different synthetic routes and identifying areas for improvement. whiterose.ac.uknih.gov

Atom Economy (AE): This metric, conceived by Barry Trost, measures the efficiency of a reaction in terms of how many atoms from the reactants are incorporated into the final product. For the ideal synthesis of this compound from 2-methylbutanamide and an ethylating agent, a high atom economy is desirable.

Process Mass Intensity (PMI): PMI is a comprehensive metric that considers the total mass of all materials (reactants, solvents, reagents, process water) used to produce a specific mass of the final product. researchgate.net A lower PMI indicates a more sustainable and efficient process. For industrial-scale synthesis, minimizing PMI is a critical goal. mdpi.com

E-Factor (Environmental Factor): This metric calculates the total mass of waste produced per unit mass of product. A lower E-factor signifies a greener process. Catalyst-free and solvent-free reactions significantly reduce the E-factor. rsc.org

The following table provides a comparative analysis of hypothetical synthetic routes to this compound based on green chemistry principles.

| Metric | Traditional Alkylation (e.g., with NaH/EtI) | Sustainable Protocol (e.g., Catalyst-free) | Ideal Value |

| Atom Economy | Moderate to High (depends on byproduct) | High | 100% |

| Process Mass Intensity (PMI) | High (due to solvent, workup) | Lower (fewer steps, less solvent) | 1 |

| E-Factor | High | Low | 0 |

| Use of Hazardous Substances | High (NaH is pyrophoric) | Low to Moderate | None |

Stereoselective Synthesis of Enantiomerically Enriched this compound Derivatives

The synthesis of α-branched imidates, such as derivatives of this compound where a stereocenter exists at the α-position, presents a significant challenge in controlling stereochemistry. Enantiomerically pure α-branched structures are crucial building blocks in many biologically active molecules. wiley-vch.de

One of the most effective strategies for controlling stereochemistry is the use of chiral auxiliaries. A chiral auxiliary is a stereogenic group that is temporarily attached to the substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.org

For the synthesis of α-branched imidates, a chiral auxiliary can be incorporated into the precursor amide. For example, an α-branched acyl chloride could be reacted with a chiral amine, such as a derivative of pseudoephedrine or an Evans oxazolidinone, to form a chiral amide. wikipedia.orgnih.gov Deprotonation of this amide followed by alkylation typically proceeds with high diastereoselectivity due to the steric directing effect of the auxiliary. The auxiliary can then be cleaved to yield the enantiomerically enriched product. While this approach is well-established for the α-alkylation of amides, its application to direct O-alkylation to form chiral imidates is a more specialized area.

Alternatively, chiral catalysts can be employed. Nickel-catalyzed enantioselective α-alkylation of amides has been demonstrated, providing a pathway to chiral α-alkylated carbonyl compounds that could serve as precursors to the desired imidates. nih.gov

| Chiral Auxiliary/Catalyst Type | General Application | Relevance to Imidate Synthesis |

| Evans Oxazolidinones | Diastereoselective alkylation of N-acylated derivatives. wikipedia.org | Formation of a chiral α-branched amide precursor. |

| Pseudoephedrine/Pseudoephenamine | Diastereoselective alkylation of derived amides. nih.gov | Creation of the α-stereocenter in the amide before imidate formation. |

| Chiral Nickel Catalysts | Enantioselective α-alkylation of amides. nih.gov | Direct catalytic route to an enantiomerically enriched α-branched amide. |

| Camphorsultam | Used as a chiral auxiliary in various asymmetric reactions. wikipedia.org | Potential for directing stereoselective transformations on amide precursors. |

Achieving high levels of diastereoselectivity or enantioselectivity in the synthesis of α-branched imidates requires careful control over the reaction pathway. The general strategy involves establishing the stereocenter at the α-position of the amide precursor, followed by conversion to the imidate.

Diastereoselective Approaches: These methods often rely on substrate control, where an existing chiral center in the molecule directs the formation of a new one. uwindsor.ca As described above, attaching a chiral auxiliary to the amide nitrogen allows for the diastereoselective alkylation of the α-position. The steric bulk of the auxiliary blocks one face of the enolate intermediate, forcing the incoming electrophile to attack from the opposite, less hindered face.

Enantioselective Approaches: These approaches utilize a chiral catalyst to create a chiral environment around the reacting species, favoring the formation of one enantiomer over the other. For instance, the catalytic asymmetric alkylation of conjugated dienyl amides has been achieved with high enantioselectivity through the combined action of a Lewis acid and a chiral copper-based catalyst. nih.gov Multicomponent reactions, where nitriles are converted to metalloimines and then reacted with acyl chlorides and nucleophiles, have also been developed to produce α-branched amides with good to excellent diastereoselectivity. nih.govnih.gov These chiral amides can then be subjected to O-alkylation to furnish the target enantiomerically enriched α-branched imidates.

Exploration of Reaction Mechanisms and Reactivity of Ethyl 2 Methylbutanimidate

Nucleophilic Addition Reactions of the Imidate Carbon

The carbon-nitrogen double bond in Ethyl 2-methylbutanimidate is polarized, rendering the carbon atom susceptible to attack by nucleophiles. This fundamental reactivity underpins several important transformations, including aminolysis, alcoholysis, and hydrolysis. These reactions typically proceed through a tetrahedral intermediate, the stability and breakdown of which dictate the final product distribution.

Aminolysis to Amidines: Mechanistic Studies and Scope

The reaction of this compound with amines or ammonia (B1221849) provides a direct route to N-substituted or unsubstituted amidines, respectively. This transformation, known as aminolysis, is of significant interest due to the prevalence of the amidine moiety in medicinal chemistry and as a synthetic intermediate.

The mechanism of aminolysis of imidates generally proceeds through a two-step addition-elimination pathway involving a tetrahedral intermediate. The initial step involves the nucleophilic attack of the amine on the electrophilic imidate carbon, leading to the formation of a zwitterionic tetrahedral intermediate. Subsequent proton transfer and elimination of ethanol (B145695) yield the corresponding amidine.

Mechanism of Aminolysis:

Nucleophilic Attack: The lone pair of the amine nitrogen attacks the imidate carbon, breaking the C=N pi bond and forming a C-N single bond. This results in a tetrahedral intermediate with a positive charge on the amine nitrogen and a negative charge on the imidate nitrogen.

Proton Transfer: A proton is transferred from the attacking amine nitrogen to the imidate nitrogen, neutralizing the charges and forming a more stable tetrahedral intermediate.

Elimination: The lone pair on the nitrogen of the original imidate moiety reforms the C=N double bond, leading to the expulsion of ethanol as a leaving group and the formation of the final amidine product.

The scope of the aminolysis reaction is broad, accommodating a wide range of primary and secondary amines. However, sterically hindered amines may react more slowly or require more forcing conditions.

Table 1: Representative Data on the Aminolysis of Imidates

| Imidate Substrate | Amine Nucleophile | Product | Reaction Conditions | Reference |

| Methyl benzimidate | Aniline (B41778) | N-Phenylbenzamidine | Varies | Generic textbook example |

| Ethyl acetimidate | Ammonia | Acetamidine | Varies | Generic textbook example |

Note: This table is illustrative and based on general knowledge of imidate chemistry due to the lack of specific data for this compound.

Alcoholysis to Orthoesters: Reaction Kinetics and Equilibrium Considerations

In the presence of an alcohol and an acid catalyst, this compound can undergo alcoholysis to form an orthoester. This reaction involves the exchange of the ethoxy group for another alkoxy group, and under forcing conditions with an excess of alcohol, can lead to the formation of a trialkoxy derivative.

The mechanism of alcoholysis is analogous to that of aminolysis and hydrolysis, proceeding through a tetrahedral intermediate. The reaction is typically acid-catalyzed, with protonation of the imidate nitrogen activating the carbon atom towards nucleophilic attack by the alcohol.

Mechanism of Acid-Catalyzed Alcoholysis:

Protonation: The imidate nitrogen is protonated by the acid catalyst, increasing the electrophilicity of the imidate carbon.

Nucleophilic Attack: A molecule of alcohol attacks the activated imidate carbon, forming a tetrahedral intermediate.

Proton Transfer: A proton is transferred from the attacking alcohol to the nitrogen atom of the original imidate.

Elimination: The C-N bond cleaves, releasing an amine and forming a protonated ester.

Deprotonation: The protonated ester is deprotonated to yield the final ester product.

Under conditions of excess alcohol, the newly formed ester can undergo further alcoholysis to generate an orthoester.

The alcoholysis of imidates is a reversible process, and the position of the equilibrium is dependent on the relative concentrations of the reactants and products, as well as the reaction conditions. To drive the reaction towards the orthoester product, a large excess of the reacting alcohol is typically employed.

Kinetic studies on the alcoholysis of related aliphatic imidates are scarce. However, the reaction rate is generally dependent on the concentration of the imidate, the alcohol, and the acid catalyst.

Table 2: Factors Influencing the Equilibrium of Imidate Alcoholysis

| Factor | Effect on Equilibrium (Shift Towards Orthoester) | Rationale |

| Excess Alcohol | Favorable | Le Chatelier's principle |

| Removal of Byproducts | Favorable | Le Chatelier's principle |

| Acid Catalyst | Accelerates reaching equilibrium | Lowers activation energy |

| Temperature | Dependent on reaction enthalpy | Varies |

Note: This table is based on general chemical principles as specific equilibrium data for this compound is not available.

Hydrolysis Pathways and Stability under Varying pH Conditions

The hydrolysis of this compound to produce an ester (ethyl 2-methylbutanoate) and ammonia is a fundamental reaction that is highly dependent on the pH of the medium. The stability of the imidate is therefore intrinsically linked to the pH of its environment.

The mechanism of hydrolysis involves the nucleophilic attack of water or hydroxide (B78521) ion on the imidate carbon, again proceeding through a tetrahedral intermediate. The nature of the attacking nucleophile and the subsequent breakdown of the intermediate are dictated by the pH.

Acid-Catalyzed Hydrolysis (Low pH):

In acidic conditions, the imidate nitrogen is protonated, activating the carbon for attack by a water molecule. The resulting tetrahedral intermediate then breaks down to form the corresponding ester and ammonium (B1175870) ion.

Neutral and Mildly Basic Hydrolysis (Intermediate pH):

In this pH range, the hydrolysis can proceed via attack of a water molecule on the neutral imidate. The rate of hydrolysis is generally slower compared to acidic or strongly basic conditions.

Base-Catalyzed Hydrolysis (High pH):

Under strongly basic conditions, the hydroxide ion acts as a potent nucleophile, directly attacking the imidate carbon. The resulting anionic tetrahedral intermediate rapidly collapses to form the carboxylate salt and ammonia.

The pH-rate profile for the hydrolysis of imidates typically shows a "V" or "U" shape, with the rate being slowest in the neutral pH range and increasing in both acidic and basic directions. Studies on the hydrolysis of N-arylformimidates have shown that the nature of the products can also be pH-dependent, with the partitioning of the tetrahedral intermediate between amine/ester and amide/alcohol products being influenced by the pH. For simple aliphatic imidates like this compound, hydrolysis to the ester and ammonia is the expected primary pathway across a wide pH range.

Table 3: pH-Dependent Hydrolysis of Imidates

| pH Range | Dominant Nucleophile | Rate of Hydrolysis | Primary Products |

| Acidic (pH < 4) | H₂O | Fast | Ester, Ammonium Ion |

| Neutral (pH 6-8) | H₂O | Slow | Ester, Ammonia |

| Basic (pH > 10) | OH⁻ | Fast | Carboxylate, Ammonia |

Note: The pH ranges and relative rates are generalizations based on the hydrolysis of similar imidate structures.

Rearrangement Reactions Involving this compound

Beyond nucleophilic addition reactions, the imidate functionality can also participate in rearrangement reactions, leading to the formation of amides. The Chapman and Mumm rearrangements are two such classical transformations. While these rearrangements are most commonly observed with N-aryl or N-acyl imidates, the potential for analogous rearrangements in simpler aliphatic systems like this compound warrants consideration.

Investigation of Chapman and Mumm Rearrangements with this compound Analogues

Chapman Rearrangement:

The Chapman rearrangement is the thermal intramolecular 1,3-migration of an aryl or alkyl group from the oxygen atom to the nitrogen atom of an N-substituted imidate, yielding an N,N-disubstituted amide. The classic Chapman rearrangement involves N-aryl imidates, where an aryl group migrates.

For an analogue of this compound, such as an N-alkyl derivative, a thermal rearrangement could potentially occur, involving the migration of the ethyl group from the oxygen to the nitrogen. However, such rearrangements of N-alkyl O-alkyl imidates are less common and typically require high temperatures. The driving force for the rearrangement is the formation of a more stable amide C=O bond compared to the imidate C=N bond.

Mumm Rearrangement:

The Mumm rearrangement involves the 1,3-(O→N) acyl transfer in an N-acylimidate (or isoimide) to form a diacyl-substituted amine (an imide). This reaction is a key step in the Ugi multicomponent reaction.

For a simple O-alkyl imidate like this compound, which lacks an N-acyl group, the classic Mumm rearrangement is not directly applicable. However, under certain reaction conditions where an N-acylated intermediate could be formed, a subsequent Mumm-type rearrangement could be envisaged.

Due to the lack of specific experimental data for this compound, the propensity for these rearrangements can be inferred from studies on structurally similar aliphatic imidates. Theoretical studies on the Mumm rearrangement have highlighted the influence of substituents and solvent on the activation barrier of the acyl transfer.

Mechanistic Probes for Rearrangement Pathways

Elucidating the precise mechanism of rearrangement reactions often involves a combination of experimental and computational techniques.

Experimental Probes:

Crossover Experiments: To determine if a rearrangement is intramolecular or intermolecular, a crossover experiment can be performed. This involves heating a mixture of two different, but structurally similar, imidates. If the rearrangement is strictly intramolecular, only the expected rearranged products will be observed. The formation of "crossover" products, where a fragment from one imidate has migrated to the other, would indicate an intermolecular pathway.

Isotopic Labeling: The use of isotopes (e.g., ¹³C, ¹⁵N, ¹⁸O) can be a powerful tool to trace the movement of atoms during a rearrangement. For example, by labeling the oxygen of the ethoxy group in this compound, one could follow its fate in a potential rearrangement.

Kinetic Studies: Measuring the rate of the rearrangement at different temperatures allows for the determination of activation parameters (enthalpy and entropy of activation). These values can provide insights into the nature of the transition state.

Computational Probes:

Density Functional Theory (DFT) Calculations: Computational methods, such as DFT, can be used to model the potential energy surface of the rearrangement reaction. These calculations can help to identify the transition state structure, calculate the activation energy, and compare the feasibility of different possible mechanistic pathways. For the Mumm rearrangement, computational studies have been used to evaluate the effects of substituents and solvent on the reaction barrier.

While specific mechanistic probes for rearrangements of this compound have not been reported, the application of these techniques to analogous systems would be invaluable in understanding its potential to undergo such transformations.

wikipedia.orgwikipedia.org-Sigmatropic Rearrangements (e.g., Overman Rearrangement Analogs)

There is no specific literature describing wikipedia.orgwikipedia.org-sigmatropic rearrangements of this compound. The most relevant and extensively studied sigmatropic rearrangement involving imidates is the acs.orgacs.org-sigmatropic Overman rearrangement, which proceeds through an allylic trichloroacetimidate (B1259523) intermediate. nih.govmdpi.com While analogous wikipedia.orgwikipedia.org-rearrangements are not characteristic of this class of compounds, we can explore the necessary precursors and theoretical considerations for such a transformation.

The synthesis of allylic and propargylic imidates is the crucial first step for any subsequent sigmatropic rearrangement. For this compound, this would involve the reaction of an allylic or propargylic alcohol with 2-methylbutanenitrile under acidic conditions, a process known as the Pinner reaction. wikipedia.org Alternatively, direct O-alkylation of the corresponding amide, 2-methylbutanamide (B7771968), with an appropriate allylic or propargylic halide could be employed. rroij.comrroij.com

A general synthetic scheme for the preparation of these precursors is outlined below:

Pinner Reaction Approach:

Reactants: Allyl alcohol (or a substituted allylic/propargylic alcohol) and 2-methylbutanenitrile.

Conditions: Anhydrous acid (e.g., HCl) in an anhydrous solvent.

Product: The corresponding allylic or propargylic this compound hydrochloride salt.

Amide Alkylation Approach:

Reactants: 2-Methylbutanamide and an allylic or propargylic halide (e.g., allyl bromide).

Conditions: A strong base to deprotonate the amide, followed by reaction with the electrophile. O-alkylation is favored under specific conditions, though N-alkylation can be a competing side reaction. rroij.com

Table 1: Hypothetical Synthesis of Allylic and Propargylic Ethyl 2-Methylbutanimidates

| Entry | Alcohol/Halide | Reagent | Method | Hypothetical Product |

| 1 | Allyl Alcohol | 2-Methylbutanenitrile | Pinner Reaction | Allyl 2-methylbutanimidate |

| 2 | Propargyl Alcohol | 2-Methylbutanenitrile | Pinner Reaction | Propargyl 2-methylbutanimidate |

| 3 | Cinnamyl Alcohol | 2-Methylbutanenitrile | Pinner Reaction | Cinnamyl 2-methylbutanimidate |

| 4 | Allyl Bromide | 2-Methylbutanamide | O-Alkylation | Allyl 2-methylbutanimidate |

No experimental or theoretical studies on the transition states of wikipedia.orgwikipedia.org-sigmatropic rearrangements for this compound have been reported. Such rearrangements are generally uncommon for imidates. Theoretical studies on sigmatropic rearrangements of similar systems, such as allylic selenoxides, have been conducted using density-functional theory (DFT) to model the transition states. mdpi.com A similar computational approach would be necessary to elucidate the hypothetical transition state for a wikipedia.orgwikipedia.org-rearrangement of an allylic this compound. This would involve mapping the potential energy surface to locate the transition state structure and calculate the activation energy, which is expected to be high.

Electrophilic Reactivity and Activation Strategies

The imidate functional group possesses both a nucleophilic nitrogen atom and an electrophilic carbon atom. The electrophilicity of the carbon can be enhanced through activation.

In the presence of an acid, the nitrogen atom of this compound can be protonated, which significantly activates the imidate carbon towards nucleophilic attack. This is the principle behind the Pinner reaction for imidate synthesis. wikipedia.org The resulting activated intermediate is susceptible to reaction with various nucleophiles.

Hydrolysis: With water as the nucleophile, acid-catalyzed hydrolysis of this compound would lead to the formation of ethyl 2-methylbutanoate and an ammonium salt. This reaction is essentially the reverse of the Pinner reaction. rroij.com

Reaction with Alcohols: In the presence of an excess of another alcohol under acidic conditions, trans-imidate formation or, more likely, the formation of an orthoester could occur.

Reaction with Amines: Reaction with amines under acidic conditions would be expected to yield amidine derivatives. rroij.com

Table 2: Predicted Products of Acid-Catalyzed Transformations of this compound

| Nucleophile | Product Class | Specific Product Example |

| Water | Ester | Ethyl 2-methylbutanoate |

| Methanol | Orthoester (with excess) | Trimethyl 2-methylbutanoate |

| Ammonia | Amidine | 2-Methylbutanimidamide |

| Ethylamine | N-Ethylamidine | N-Ethyl-2-methylbutanimidamide |

While no specific examples involving this compound are found in the literature, the field of metal-catalyzed cross-coupling has seen applications with various nitrogen-containing functional groups.

C-C Bond Formation: Palladium- or nickel-catalyzed cross-coupling reactions are powerful tools for C-C bond formation. mdpi.com A hypothetical reaction could involve the activation of the C-O bond of an allylic 2-methylbutanimidate with a palladium catalyst to form a π-allyl palladium complex. This complex could then react with a suitable nucleophile, such as a soft carbon nucleophile like a malonate ester, to form a new C-C bond.

C-N Bond Formation: Copper-catalyzed cross-coupling reactions have been developed for the amidation of alkyl boronic esters. nih.gov A hypothetical scenario could involve a copper-catalyzed reaction between this compound and an organoboron reagent, although the reactivity of the imidate C-N bond in this context is not established.

Radical-Mediated Transformations Involving the Imidate Moiety

The involvement of imidates in radical reactions is an emerging area of interest, particularly in C-H functionalization. nih.govresearchgate.net

It is conceivable that this compound could participate in radical reactions through several pathways:

Hydrogen Atom Transfer (HAT): An N-centered imidate radical could be generated from an N-functionalized precursor (e.g., an N-iodo imidate). This radical could then undergo an intramolecular 1,5-hydrogen atom transfer to generate a carbon-centered radical, which could be trapped by a radical acceptor. nih.govnih.gov

Radical Addition to the C=N Bond: The C=N double bond of the imidate could be susceptible to attack by carbon-centered radicals. This would result in the formation of a new C-C bond and an N-centered radical, which would then need to be quenched to complete the reaction.

These potential radical-mediated transformations of this compound remain hypothetical and would require experimental validation to determine their feasibility and outcomes.

Applications of Ethyl 2 Methylbutanimidate As a Synthon in Complex Organic Synthesis

Construction of Nitrogen-Containing Heterocyclic Systems

The synthesis of nitrogen-containing heterocycles is a cornerstone of medicinal chemistry and materials science. Imidates are known precursors for such systems due to the reactivity of the carbon-nitrogen double bond. However, specific methodologies employing Ethyl 2-methylbutanimidate are not documented in peer-reviewed literature.

Synthesis of Oxazolines and Oxazines

Oxazolines and oxazines are important heterocyclic motifs. Generally, 2-oxazolines can be synthesized through methods like the cyclization of β-hydroxy amides or the reaction of amino alcohols with various carboxylic acid derivatives. organic-chemistry.orgnih.gov Although the imidate functionality could theoretically serve as a precursor, specific studies detailing the reaction of this compound with amino alcohols or other suitable substrates to form oxazolines or oxazines have not been reported.

Routes to Imidazoles, Benzimidazoles, and Triazoles

Imidazoles, benzimidazoles, and triazoles are prevalent in pharmaceuticals. Common synthetic routes to imidazoles often involve the condensation of dicarbonyl compounds with ammonia (B1221849) and aldehydes. organic-chemistry.orgresearchgate.net Benzimidazoles are typically formed from the reaction of o-phenylenediamines with aldehydes or carboxylic acids. researchgate.net Triazole synthesis often utilizes click chemistry or the cyclization of hydrazine derivatives. ias.ac.in Despite the potential of imidates to act as electrophilic partners in cyclization reactions, there is no available research demonstrating the use of this compound for the synthesis of these specific heterocycles.

Formation of Quinazolines and Isoquinolines

Quinazolines and isoquinolines are bicyclic aromatic heterocycles with a broad range of biological activities. arabjchem.orgnih.govresearchgate.net Quinazoline synthesis can be achieved through various methods, including the reaction of 2-aminobenzonitriles with other reagents. arabjchem.org Isoquinoline synthesis often involves procedures like the Bischler-Napieralski or Pictet-Spengler reactions. nih.gov A thorough literature search did not yield any specific methods or examples where this compound is used as a key building block for the formation of either quinazoline or isoquinoline ring systems.

Role in Amidination Reactions for Amidines Synthesis

Amidines are functional groups characterized by the R-C(NR')NR''R''' structure and are valuable in medicinal chemistry and as precursors to other heterocycles. The Pinner reaction, involving the reaction of a nitrile with an alcohol in the presence of an acid catalyst to form an imidate salt, followed by reaction with an amine, is a classic route to amidines. This implies that imidates like this compound could, in principle, react with amines to form N,N'-disubstituted amidines. However, specific studies, reaction conditions, or yield data for the use of this compound in such amidination reactions are not available in the published literature.

Utility in Peptide Coupling Reagents Development

Peptide coupling reagents are essential for the formation of amide bonds between amino acids. bachem.com These reagents activate the carboxylic acid group of one amino acid to facilitate its reaction with the amino group of another. bachem.comresearchgate.net Common coupling agents include carbodiimides (like DCC and EDC) and phosphonium or uronium salts (like HBTU and HATU). nih.gov While various complex organic molecules are developed and tested for this purpose, there is no evidence in the scientific literature to suggest that this compound has been investigated or utilized in the development of new peptide coupling reagents.

Data Tables

Due to the lack of specific research findings on the applications of this compound in the outlined synthetic routes, no data tables containing reaction yields, conditions, or substrate scopes can be generated.

Application in Agrochemically Relevant Compound Synthesis

Imidates and their derivatives are recognized as important synthons for creating heterocyclic compounds that form the backbone of many biologically active agrochemicals. rroij.comreachemchemicals.com These chemical intermediates are building blocks in the manufacturing of pesticides, herbicides, and fungicides. reachemchemicals.com The principles of green chemistry are increasingly guiding the design of such intermediates to reduce toxicity and improve biodegradability. reachemchemicals.com

While specific, large-scale applications of this compound in commercial agrochemicals are not extensively documented in publicly available literature, its structure is analogous to intermediates used in the synthesis of various active compounds. Imidates can be used to construct rings like triazoles, which are found in some fungicides. rroij.com For instance, N-functionalized imidates are known precursors for synthesizing triazole frameworks. rroij.com The 2-methylbutyl group in this compound could be incorporated to enhance the lipophilicity of a potential agrochemical, a common strategy to improve its uptake and efficacy. The synthesis of novel agrochemical formulations with improved safety and efficacy profiles relies heavily on the availability of such versatile intermediates. reachemchemicals.com

Precursor for Phosphorus Analogues of Amino Acids

Phosphorus analogues of amino acids are of significant interest due to their biological activities, with some compounds exhibiting herbicidal or antibiotic properties. researchgate.net A key challenge in their synthesis is the formation of the crucial phosphorus-carbon (P-C) bond. nih.gov While classical methods like the Michaelis-Arbuzov and Michaelis-Becker reactions are fundamental for creating P-C bonds, they typically involve alkyl halides as substrates. nih.govwikipedia.org

A modern variation involves the use of activated imidate derivatives. Specifically, 1-imidoalkyltriarylphosphonium salts, which can be prepared from imidates like this compound, can react with phosphorus nucleophiles in a Michaelis-Arbuzov-type reaction. researchgate.net This approach allows for the synthesis of a wide array of α-amino acid analogues, including 1-imidoalkylphosphonates, 1-imidoalkylphosphinates, and 1-imidoalkylphosphine oxides. researchgate.net The reaction of an imidate with an activating agent followed by a phosphorus nucleophile provides a direct route to these valuable compounds.

Derivatization for the Synthesis of N-Protected Ethoxyaminophosphonates

The synthesis of N-protected ethoxyaminophosphonates represents a specific application of the aforementioned strategy. These compounds are a subclass of phosphonopeptides, which are used as enzyme inhibitors and antibacterial agents. nih.gov The general method for their synthesis involves the phosphonylation of amino esters with alkyl N-protected aminoalkylphosphonochloridates. nih.gov

In a related synthetic pathway utilizing an imidate precursor, an activated form of this compound (such as a 1-imidoalkyltriarylphosphonium salt) can serve as an electrophile. researchgate.net This intermediate reacts with a trivalent phosphorus compound, like a trialkyl phosphite (e.g., triethyl phosphite), to form the desired phosphonate. The "N-protected" aspect is inherent if the initial imidate is derived from a protected amine or, more commonly, if the nitrogen is part of a group like phthalimide in the phosphonium salt intermediate. researchgate.net The "ethoxy" group would come from the use of a triethyl phosphite as the phosphorus nucleophile.

The reactivity of the substrates in these Michaelis-Arbuzov-type reactions can vary significantly based on the structure of the phosphonium salt and the nature of the N-protecting group, but the conditions can be optimized to achieve good to excellent yields. researchgate.net

| Precursor | Phosphorus Nucleophile | Product | Typical Yield (%) |

| 1-(Phthalimido)alkyl phosphonium salt | Trimethyl phosphite | Dimethyl 1-(phthalimido)alkylphosphonate | 85-95% |

| 1-(Phthalimido)alkyl phosphonium salt | Diethyl phenylphosphonite | Ethyl phenyl-1-(phthalimido)alkylphosphinate | 70-88% |

| 1-(Phthalimido)alkyl phosphonium salt | Ethyl diphenylphosphinite | Diphenyl-1-(phthalimido)alkylphosphine oxide | 65-80% |

| This table presents representative yields for Michaelis-Arbuzov-type reactions of 1-imidoalkyltriarylphosphonium salts with various phosphorus nucleophiles, as reported in the literature for analogous compounds. researchgate.net |

Utilization in Michaelis-Becker and Michaelis-Arbuzov Type Reactions

The Michaelis-Arbuzov and Michaelis-Becker reactions are cornerstone methods for forming P-C bonds. wikipedia.orgjk-sci.com

The Michaelis-Arbuzov reaction , discovered by August Michaelis and Aleksandr Arbuzov, involves the reaction of a trialkyl phosphite with an alkyl halide to yield a dialkyl alkylphosphonate. jk-sci.comwikipedia.org The mechanism begins with the nucleophilic attack of the phosphorus atom on the alkyl halide, forming a phosphonium salt intermediate, which then undergoes dealkylation by the halide ion. jk-sci.comwikipedia.org

The Michaelis-Becker reaction is the reaction of a hydrogen phosphonate with a base, followed by nucleophilic substitution on a haloalkane to give an alkyl phosphonate. wikipedia.orgwikiwand.com Yields for this reaction are often lower than for the corresponding Michaelis-Arbuzov reaction. wikipedia.org

This compound itself does not directly participate as a standard substrate in these classical reactions. However, as detailed previously, derivatives of imidates are key components in Michaelis-Arbuzov-type reactions. researchgate.net In these modified syntheses, an activated imidate derivative, such as a 1-imidoalkyltriarylphosphonium salt, effectively replaces the alkyl halide as the electrophilic partner. This salt then reacts with a trivalent phosphorus ester (a phosphite, phosphonite, or phosphinite) to generate the corresponding pentavalent phosphorus product, mimicking the outcome of the classical Arbuzov reaction. researchgate.net

C-C and C-N Bond Forming Reactions Beyond Heterocycle Synthesis

Beyond its use in forming heterocyclic systems, the imidate functional group in this compound is a valuable handle for constructing other key chemical bonds.

Enabling Access to Functionalized Esters and Amides

Imidates are effectively activated forms of esters and can be readily converted into other functional groups.

Synthesis of Esters: The hydrolysis of an imidate is a straightforward method to produce the corresponding ester. lumenlearning.comlardbucket.org Acid-catalyzed hydrolysis of this compound with an excess of water will yield Ethyl 2-methylbutanoate and an ammonium (B1175870) salt. lumenlearning.comlardbucket.org This reaction is essentially the reverse of the Pinner reaction used to synthesize imidates.

Synthesis of Amides: Imidates react readily with amines in a process known as aminolysis to form amides and amidines. nih.govresearchgate.net this compound can be treated with a primary or secondary amine to yield the corresponding N-substituted 2-methylbutanamide (B7771968). This reaction is often mild and efficient, making it a useful method for creating amide bonds without requiring the corresponding carboxylic acid and coupling agents. nih.gov

| Amine Reactant | Expected Amide Product |

| Ammonia | 2-Methylbutanamide |

| Ethylamine | N-ethyl-2-methylbutanamide |

| Aniline (B41778) | N-phenyl-2-methylbutanamide |

| Diethylamine | N,N-diethyl-2-methylbutanamide |

| This table shows the expected amide products from the aminolysis of this compound with various amine nucleophiles. |

Carbonylative and Non-Carbonylative Coupling Reactions

Modern organic synthesis relies heavily on transition metal-catalyzed cross-coupling reactions to form C-C and C-N bonds. While aryl halides are the traditional electrophiles, research has expanded to include other functional groups. rsc.org

Non-Carbonylative Coupling: Palladium-catalyzed reactions like the Suzuki-Miyaura (C-C coupling) and Buchwald-Hartwig (C-N coupling) reactions are powerful tools. mit.edu Direct participation of simple alkyl imidates like this compound as coupling partners in these reactions is not a standard transformation. However, the chemistry of amides, which are structurally related, is more developed. Decarbonylative cross-coupling of amides has emerged as a method for C-C and C-heteroatom bond formation, where the N–C(O) bond is activated and the carbonyl group is extruded. rsc.org This allows the amide to function as an aryl–metal precursor. Given the relationship between imidates and amides, the potential for this compound to participate in related, yet-to-be-developed coupling reactions remains an area for exploration.

Carbonylative Coupling: These reactions involve the incorporation of a carbonyl group (CO) into a molecule, often to form ketones from two different electrophiles. nih.gov This carbonylative cross-electrophile coupling is a valuable method for synthesizing unsymmetrical ketones. nih.gov Similar to non-carbonylative reactions, the direct use of simple imidates as substrates is not well-established. However, the development of novel catalytic systems continues to expand the scope of accessible starting materials for these powerful bond-forming transformations. wikipedia.org

Lack of Documented Research on this compound as a Protecting Group for Alcohols

Following a comprehensive search of scientific literature and chemical databases, it has been determined that there is no available research on the evaluation of This compound for use as a protecting group for alcohols. The application of this specific chemical compound in protecting group chemistry for hydroxyl moieties is not documented in published scholarly articles, academic papers, or patents.

Consequently, it is not possible to generate an article with detailed research findings and data tables as requested in the provided outline. The scientific community has extensively explored a variety of chemical structures for the protection of alcohols, leading to well-established groups such as silyl ethers, acetals, and benzyl ethers. However, the use of this compound for this purpose does not appear to be a known or investigated strategy.

Therefore, the content for the section "4.5.1. Evaluation of this compound as a Protecting Group for Alcohols" cannot be provided. Any attempt to do so would be speculative and would not adhere to the requirement for scientifically accurate and source-based information. As no compounds can be discussed within the scope of the user's request, a table of mentioned compounds also cannot be generated.

Advanced Spectroscopic and Analytical Characterization for Mechanistic Insights in Ethyl 2 Methylbutanimidate Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy would be the cornerstone for the structural elucidation and dynamic analysis of Ethyl 2-methylbutanimidate. A suite of NMR experiments would be required to fully characterize the molecule.

Elucidation of Dynamic Processes and Conformational Analysis

The imidate functionality in this compound introduces the possibility of E/Z isomerism around the C=N double bond and restricted rotation around the C-O and N-C single bonds. Variable temperature (VT) NMR studies would be crucial to investigate these dynamic processes. By acquiring a series of ¹H and ¹³C NMR spectra at different temperatures, researchers could identify the coalescence of signals, allowing for the determination of the energy barriers associated with these rotational and isomeric conversions. This analysis would provide fundamental insights into the conformational preferences and the flexibility of the molecule in solution.

2D NMR Techniques for Connectivity and Stereochemical Assignments

A comprehensive set of two-dimensional (2D) NMR experiments would be essential to unambiguously assign all proton and carbon signals and to establish the connectivity of the atoms within the this compound molecule.

COSY (Correlation Spectroscopy): This experiment would reveal the scalar coupling network between protons, definitively establishing the proton-proton connectivities within the ethyl and 2-methylbutyl groups.

HSQC (Heteronuclear Single Quantum Coherence): This experiment would correlate each proton signal with its directly attached carbon atom, providing a clear map of the C-H bonds.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique would be employed to investigate the spatial proximity of protons. For this compound, NOESY could help in determining the preferred conformation around the single bonds and potentially differentiate between the E and Z isomers of the C=N bond by observing through-space interactions between specific protons.

A hypothetical data table for the expected ¹H and ¹³C NMR chemical shifts for this compound is presented below. The exact values would be dependent on the solvent and experimental conditions.

| Atom Number | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| 1 | ~4.1 (q) | ~60 |

| 2 | ~1.2 (t) | ~14 |

| 3 | - | ~175 |

| 4 | ~2.3 (m) | ~40 |

| 5 | ~1.5 (m) | ~25 |

| 6 | ~0.9 (t) | ~11 |

| 7 | ~1.1 (d) | ~18 |

Note: This is a hypothetical representation and actual experimental values may differ.

In-situ NMR for Reaction Monitoring and Intermediate Detection

In-situ NMR spectroscopy would be a powerful tool for studying the formation of this compound, for instance, through the Pinner reaction of 2-methylbutanenitrile with ethanol (B145695) in the presence of an acid catalyst. By monitoring the reaction directly in the NMR tube, it would be possible to track the disappearance of starting materials and the appearance of the product in real-time. This technique could also enable the detection of transient intermediates, such as the protonated nitrile or the initial adduct, providing invaluable mechanistic insights into the reaction pathway.

Mass Spectrometry Techniques

Mass spectrometry (MS) is an indispensable tool for determining the molecular weight and elemental composition of a compound, as well as for gaining structural information through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry for Reaction Product Identification

High-resolution mass spectrometry (HRMS) would be used to determine the exact mass of the molecular ion of this compound. This precise mass measurement would allow for the unambiguous determination of its elemental formula, confirming the successful synthesis of the target compound and distinguishing it from any potential isomers or byproducts.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis

Tandem mass spectrometry (MS/MS) would be employed to investigate the fragmentation pathways of the protonated or molecular ion of this compound. By isolating the parent ion and subjecting it to collision-induced dissociation (CID), a characteristic fragmentation pattern would be generated. The analysis of these fragment ions would provide valuable structural information, corroborating the connectivities established by NMR.

A plausible fragmentation pathway for this compound in an MS/MS experiment is outlined in the table below.

| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss | Proposed Fragment Structure |

| [M+H]⁺ | [M+H - C₂H₄]⁺ | Ethylene | Loss of the ethyl group from the oxygen |

| [M+H]⁺ | [M+H - C₄H₉]⁺ | Butyl radical | Cleavage of the 2-methylbutyl group |

| [M+H]⁺ | [C₄H₉CNH]⁺ | Ethanol | Loss of ethanol |

Note: This table represents a hypothetical fragmentation pattern. Actual fragmentation would need to be determined experimentally.

Electrospray Ionization (ESI-MS) for Unstable Intermediate Characterization

Electrospray ionization mass spectrometry (ESI-MS) is a soft ionization technique that is particularly well-suited for the analysis of thermally labile and reactive intermediates, which are common in the chemistry of imidates. wikipedia.org This method allows for the transfer of ions from solution to the gas phase with minimal fragmentation, enabling the direct observation of transient species.

In the context of reactions involving this compound, ESI-MS can be employed to intercept and characterize key intermediates. For instance, in acid-catalyzed hydrolysis, the protonated form of the imidate can be observed. The fragmentation patterns of ions in the gas phase, studied through tandem mass spectrometry (MS/MS), can provide valuable structural information. nih.govnih.gov

Table 1: Hypothetical ESI-MS Data for the Characterization of a Reaction Intermediate

| Intermediate Species | Proposed Structure | Predicted m/z | Key MS/MS Fragments (m/z) |

|---|---|---|---|

| Protonated this compound | [CH3CH2C(CH3)C(=NH2+)OEt] | 130.12 | 102 (loss of C2H4), 85 (loss of OEt), 44 (protonated acetamide) |

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, encompassing both IR and Raman techniques, offers a powerful non-destructive method for probing the functional groups and bonding arrangements within a molecule.

The imidate functional group, with its characteristic C=N double bond and C-O single bond, gives rise to distinct vibrational modes. The C=N stretching frequency is typically observed in the range of 1650-1690 cm⁻¹, while the C-O stretch appears in the 1200-1300 cm⁻¹ region. Transformations of the imidate group, such as hydrolysis to an amide or ester, can be readily monitored by the disappearance of these characteristic bands and the appearance of new bands corresponding to the products. For example, the formation of an amide would be indicated by the appearance of a strong C=O stretching band around 1650 cm⁻¹ and N-H bending vibrations.

Table 2: Characteristic IR and Raman Frequencies for Imidate Functional Group Transformations

| Functional Group | Vibrational Mode | IR Frequency (cm⁻¹) | Raman Intensity |

|---|---|---|---|

| Imidate (C=N) | Stretching | 1650-1690 | Medium |

| Imidate (C-O) | Stretching | 1200-1300 | Medium |

| Amide (C=O) | Stretching | 1630-1680 | Strong |

| Amide (N-H) | Bending | 1550-1640 | Medium |

Hydrogen bonding plays a crucial role in determining the supramolecular structure and properties of imidate derivatives, particularly those containing N-H or O-H functionalities. semanticscholar.orgnih.gov IR spectroscopy is highly sensitive to the effects of hydrogen bonding. The N-H stretching vibration of an imidate, typically observed around 3300-3400 cm⁻¹ for a free N-H group, will broaden and shift to a lower frequency upon involvement in a hydrogen bond. The magnitude of this shift can provide a qualitative measure of the hydrogen bond strength. Raman spectroscopy can also provide complementary information, particularly for symmetric vibrations that may be weak in the IR spectrum.

X-ray Crystallography for Solid-State Structural Elucidation of Derivatives

X-ray crystallography provides unambiguous determination of the three-dimensional structure of crystalline solids at atomic resolution. For derivatives of this compound that can be crystallized, this technique offers definitive proof of structure, including bond lengths, bond angles, and stereochemistry. nih.gov

For chiral derivatives of this compound, X-ray crystallography is the gold standard for determining the absolute configuration of stereocenters. wikipedia.orgchemistrytalk.orgchemistrysteps.com By analyzing the diffraction pattern of a single crystal, the spatial arrangement of atoms can be determined, allowing for the unambiguous assignment of R or S configuration to each chiral center. This is crucial for understanding stereoselective reactions and the biological activity of chiral molecules.

Table 3: Illustrative Crystallographic Data for a Chiral Imidate Derivative

| Parameter | Value |

|---|---|

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 8.54 |

| b (Å) | 12.31 |

| c (Å) | 15.78 |

Beyond the molecular structure, X-ray crystallography reveals how molecules are arranged in the crystal lattice. This information is critical for understanding intermolecular interactions, such as hydrogen bonds and van der Waals forces, which govern the physical properties of the solid state. mdpi.comrsc.orgnih.gov The analysis of crystal packing can reveal common structural motifs and provide insights into the forces that direct self-assembly. researchgate.net For imidate derivatives, this can include the identification of hydrogen-bonded chains or dimers, as well as π-π stacking interactions if aromatic substituents are present.

Computational and Theoretical Investigations of Ethyl 2 Methylbutanimidate Reactivity and Structure

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are fundamental to elucidating the electronic structure of Ethyl 2-methylbutanimidate. These calculations, typically employing methods like Density Functional Theory (DFT), provide a detailed picture of the electron distribution within the molecule, which is key to understanding its chemical properties.

Frontier Molecular Orbital (FMO) theory is a cornerstone of modern chemical reactivity theory. It posits that the most significant interactions between molecules occur between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of a molecule's kinetic stability and chemical reactivity. irjweb.com A smaller gap generally suggests higher reactivity. irjweb.comwuxibiology.com

For this compound, the HOMO is expected to be localized primarily on the nitrogen atom and the C=N double bond, reflecting the nucleophilic character of the imidate functionality. The LUMO, conversely, is anticipated to be centered on the antibonding π* orbital of the C=N bond, indicating that this is the most electrophilic site of the molecule.

Hypothetical HOMO-LUMO Energy Data for this compound

| Molecular Orbital | Energy (eV) | Description |

| LUMO | 1.5 | Primarily localized on the C=N π* antibonding orbital |

| HOMO | -6.2 | Primarily localized on the nitrogen lone pair and C=N π bonding orbital |

| HOMO-LUMO Gap | 7.7 | Indicates moderate chemical reactivity |

This is a hypothetical data table for illustrative purposes.

The relatively large, hypothetical HOMO-LUMO gap of 7.7 eV suggests that this compound is a moderately stable molecule. This information is invaluable for predicting its behavior in various chemical reactions, such as nucleophilic additions to the C=N double bond.

An electrostatic potential (ESP) surface map is a valuable tool for visualizing the charge distribution of a molecule and identifying its reactive sites. The ESP map is generated by calculating the electrostatic potential at the molecule's van der Waals surface. Different colors are used to represent different potential values: red typically indicates regions of negative potential (electron-rich), while blue represents areas of positive potential (electron-poor). Green or yellow areas denote neutral or weakly polarized regions.

For this compound, the ESP map would be expected to show a region of high negative potential (red) around the nitrogen atom of the imidate group, confirming its nucleophilic character and its propensity to act as a proton acceptor or to coordinate with electrophiles. Conversely, a region of positive potential (blue) would likely be located around the iminyl carbon atom and the hydrogen atoms of the ethyl and methyl groups. This mapping provides a clear visual guide to the molecule's reactivity, highlighting the sites most susceptible to electrophilic and nucleophilic attack.

Natural Bonding Orbital (NBO) analysis is a computational technique used to study the delocalization of electron density within a molecule. It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of chemical bonds and lone pairs. NBO analysis can quantify the interactions between these localized orbitals, providing insights into hyperconjugation and resonance effects that contribute to molecular stability.

Hypothetical NBO Analysis Data for Key Interactions in this compound

| Donor NBO | Acceptor NBO | E(2) (kcal/mol) | Interaction Type |

| n(N) | σ(C-O) | 5.8 | Lone pair delocalization |

| π(C=N) | π(C-C) | 2.1 | π-conjugation |

| σ(C-H) | σ*(C-N) | 1.5 | Hyperconjugation |

This is a hypothetical data table for illustrative purposes.

These hypothetical NBO results would suggest significant delocalization of the nitrogen lone pair, contributing to the stability of the imidate group.

Reaction Pathway Modeling and Transition State Locating

Computational chemistry allows for the detailed modeling of chemical reaction pathways, providing insights into the mechanisms and energetics of reactions. This involves locating the transition state (TS), which is the highest energy point along the reaction coordinate, and calculating the activation energies.

These calculations typically involve optimizing the geometries of the reactants, products, and the transition state. The transition state is characterized by having exactly one imaginary vibrational frequency, which corresponds to the motion along the reaction coordinate.

Hypothetical Energy Profile for the Hydrolysis of this compound

| Species | Relative Free Energy (kcal/mol) |

| Reactants (this compound + H2O) | 0.0 |

| Transition State | +25.3 |

| Products (Ethyl 2-methylbutanoate + Ammonia) | -10.8 |

This is a hypothetical data table for illustrative purposes.

This hypothetical energy profile suggests that the hydrolysis of this compound is an exergonic reaction but has a significant activation barrier, implying that it would proceed at a moderate rate under neutral conditions.

The solvent in which a reaction is carried out can have a profound impact on its mechanism and selectivity. rsc.org Computational models can account for solvent effects in two primary ways: implicitly, by treating the solvent as a continuous medium with a specific dielectric constant, or explicitly, by including a number of solvent molecules in the calculation. nih.gov

For reactions involving this compound, the choice of solvent could significantly influence the stability of charged intermediates or transition states. For example, in the hydrolysis of an imidate, a polar protic solvent like water would be expected to stabilize the charged tetrahedral intermediate through hydrogen bonding, thereby lowering the activation energy and accelerating the reaction. nih.gov In contrast, a nonpolar aprotic solvent would not provide this stabilization, leading to a higher activation barrier.

Computational studies that incorporate solvent effects are crucial for obtaining a realistic understanding of reaction mechanisms and for predicting how changes in the reaction medium can be used to control the outcome of a chemical transformation. rsc.org

Spectroscopic Property Prediction and Validation

Computational chemistry provides powerful tools for predicting the spectroscopic properties of molecules like this compound. These theoretical predictions are invaluable for interpreting experimental spectra, confirming structural assignments, and understanding the electronic structure of the molecule. By employing high-level quantum mechanical calculations, it is possible to generate theoretical spectra that can be directly compared with experimental data, offering a deep validation of both the theoretical model and the experimental findings.

Computational NMR Chemical Shift and Coupling Constant Predictions

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical structure elucidation. Computational methods, particularly Density Functional Theory (DFT), are widely used to predict ¹H and ¹³C NMR chemical shifts (δ) and spin-spin coupling constants (J).

The process typically begins with the geometry optimization of the this compound molecule, often using a functional like B3LYP with a basis set such as 6-311G(d,p). Once the lowest energy conformation is found, the NMR properties are calculated using the Gauge-Including Atomic Orbital (GIAO) method. The computed absolute shieldings are then converted to chemical shifts by referencing them against a standard compound, such as Tetramethylsilane (TMS), calculated at the same level of theory.

These theoretical predictions are crucial for assigning peaks in complex experimental spectra, especially for molecules with several similar chemical environments. The predicted coupling constants also help in confirming the connectivity and stereochemistry of the molecule. Below are the computationally predicted ¹H and ¹³C NMR chemical shifts for this compound.

Interactive Table 6.3.1: Predicted NMR Chemical Shifts for this compound

| Atom Type | Atom Label | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted J-coupling (Hz) |

| ¹H | H (N-H) | 5.80 | broad singlet | - |

| ¹H | H (-O-CH₂-) | 4.10 | quartet | 7.1 |

| ¹H | H (-CH-) | 2.45 | hextet | 6.8 |

| ¹H | H (-CH₂-CH₃) | 1.65 | multiplet | 7.4 |

| ¹H | H (-O-CH₂-CH₃) | 1.25 | triplet | 7.1 |

| ¹H | H (-CH-CH₃) | 1.15 | doublet | 6.8 |

| ¹H | H (-CH₂-CH₃) | 0.90 | triplet | 7.4 |

| ¹³C | C (C=N) | 175.2 | - | - |

| ¹³C | C (-O-CH₂) | 61.5 | - | - |

| ¹³C | C (-CH-) | 41.8 | - | - |

| ¹³C | C (-CH₂-CH₃) | 29.5 | - | - |

| ¹³C | C (-O-CH₂-CH₃) | 14.3 | - | - |

| ¹³C | C (-CH-CH₃) | 19.1 | - | - |

| ¹³C | C (-CH₂-CH₃) | 11.7 | - | - |

Note: Data is illustrative of typical results from DFT calculations (B3LYP/6-311G(d,p)//GIAO) and referenced to TMS.

Theoretical IR and Raman Spectra for Experimental Correlation

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides a fingerprint of a molecule based on its vibrational modes. Computational chemistry can accurately predict these vibrational frequencies and their corresponding intensities.

Using the optimized molecular geometry from DFT calculations, a frequency calculation is performed. This not only confirms that the structure is a true energy minimum but also yields a set of harmonic vibrational frequencies. Each frequency corresponds to a specific normal mode of vibration, such as stretching, bending, or twisting of bonds. Theoretical IR intensities are derived from the change in the dipole moment during a vibration, while Raman activities are related to the change in polarizability.

Because theoretical calculations often overestimate vibrational frequencies due to the harmonic approximation, the computed values are typically scaled by an empirical factor (e.g., ~0.96 for B3LYP functionals) to improve agreement with experimental data. uh.edu These scaled theoretical spectra are instrumental in assigning the absorption bands and Raman shifts observed experimentally.

Interactive Table 6.3.2: Predicted Vibrational Frequencies for this compound

| Wavenumber (cm⁻¹, Scaled) | IR Intensity (km/mol) | Raman Activity (Å⁴/amu) | Vibrational Assignment |

| 3350 | 45.6 | 50.2 | N-H stretch |

| 2965 | 110.2 | 125.8 | C-H stretch (aliphatic, asymmetric) |

| 2878 | 95.7 | 110.4 | C-H stretch (aliphatic, symmetric) |

| 1665 | 180.5 | 40.1 | C=N stretch (imidate) |

| 1460 | 60.1 | 35.7 | C-H bend (CH₂, CH₃) |

| 1240 | 155.3 | 25.9 | C-O stretch (ester-like) |

| 1105 | 88.4 | 15.3 | C-N stretch |

| 850 | 30.2 | 10.1 | C-C stretch |

Note: Data is illustrative and based on typical results from DFT (B3LYP/6-311G(d,p)) calculations with appropriate scaling factors.

Molecular Dynamics Simulations

While quantum mechanical calculations provide insight into static molecular properties, Molecular Dynamics (MD) simulations offer a view of the dynamic behavior of molecules over time. MD simulations model the movements of atoms and molecules based on classical mechanics, providing a detailed picture of conformational changes and intermolecular interactions.

Conformational Flexibility and Dynamics of this compound

This compound possesses several rotatable single bonds, leading to significant conformational flexibility. MD simulations can explore the potential energy surface of the molecule to identify the most stable conformers and the energy barriers between them.